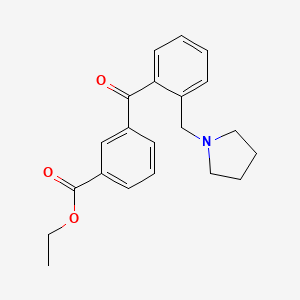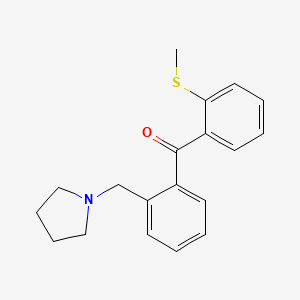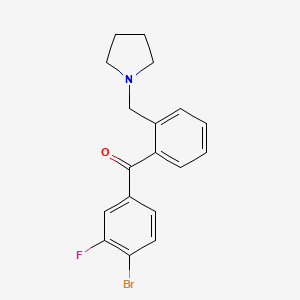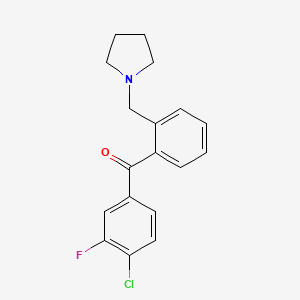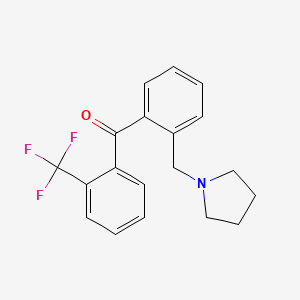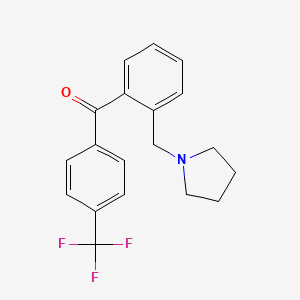
3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a fluorinated benzophenone derivative. It is part of a class of compounds that have been studied for their potential multipotent therapeutic effects against Alzheimer's disease. These compounds are designed to target β-secretase (BACE-1) and acetylcholinesterase (AChE), which are enzymes involved in the progression of Alzheimer's disease. Additionally, they are investigated for their ability to counteract intracellular reactive oxygen species (ROS) formation, which is another pathological aspect of the disease .
Synthesis Analysis
The synthesis of fluorinated benzophenone derivatives, such as 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone, often begins with a parent fluorinated benzophenone structure. A small library of 3-fluoro-4-hydroxy analogues was synthesized, with derivatives showing varying degrees of potency against BACE-1 and AChE. The synthesis process involves the introduction of different amino functions to the benzophenone core, which can significantly affect the biological activity of the resulting compounds .
Molecular Structure Analysis
The molecular structure of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is characterized by the presence of a fluorine atom and a 4-methylpiperazinomethyl group attached to the benzophenone core. The fluorine atom is known to influence the electronic properties of the molecule, potentially enhancing its ability to interact with biological targets. The 4-methylpiperazinomethyl group may provide additional interactions with the active sites of enzymes or receptors, contributing to the compound's multipotent profile .
Chemical Reactions Analysis
The chemical reactivity of fluorinated benzophenone derivatives is influenced by the presence of the fluorine atom and the substituents attached to the benzophenone core. The fluorine atom can affect the electrophilic and nucleophilic properties of the molecule, which may be exploited in further chemical transformations or during interactions with biological molecules. The specific chemical reactions that 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone undergoes were not detailed in the provided papers, but it can be inferred that its reactivity would be consistent with that of similar fluorinated aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the introduction of a fluorine atom typically affects these properties by increasing the compound's lipophilicity and potentially its metabolic stability. The presence of the 4-methylpiperazinomethyl group could also influence the compound's solubility in biological fluids, which is an important consideration for its pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A study by Belluti et al. (2014) explored the development of multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE) for Alzheimer's disease (AD). They utilized the structure of fluorinated benzophenone as a starting point, leading to the synthesis of a series of 3-fluoro-4-hydroxy- analogues. Among these, certain derivatives exhibited balanced micromolar potency against the selected targets, suggesting their potential as effective anti-AD drug candidates (Belluti et al., 2014).
Environmental Impact and Endocrine Disruption
Watanabe et al. (2015) investigated the metabolism of benzophenone-3 (BP-3) by liver microsomes and its estrogenic and anti-androgenic activities. BP-3, a widely used UV-filter, was found to be metabolized into various metabolites, some exhibiting stronger estrogenic activity. This study highlights the potential environmental and health impacts of BP-3 due to its endocrine-disrupting effects (Watanabe et al., 2015).
Photocatalytic Degradation and Water Treatment
Cao et al. (2021) examined the oxidation process of BP-3 in aqueous solution by potassium permanganate. Their study evaluated factors influencing BP-3 degradation efficiency and suggested that this technique significantly reduces acute and chronic toxicities, making it a promising method for BP-3 removal in water treatment processes (Cao et al., 2021).
Tumor Growth Inhibition and Anti-Cancer Research
Mohammed and Khanum (2018) focused on the angiopreventive and in vitro tumor inhibition activities of novel synthetic benzophenone analogs. Their study revealed that certain benzophenone analogs, especially those substituted with methyl, chloro, and fluoro groups, showed significant potential in inhibiting tumor growth, indicating their relevance in anti-cancer drug development (Mohammed & Khanum, 2018).
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXMBUMYYPGFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643874 |
Source


|
| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-09-0 |
Source


|
| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


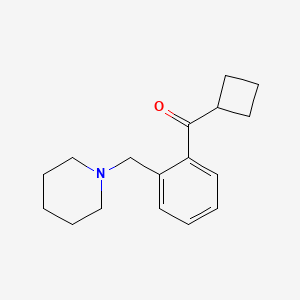
![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)
![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)
![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)


